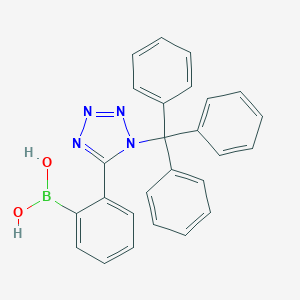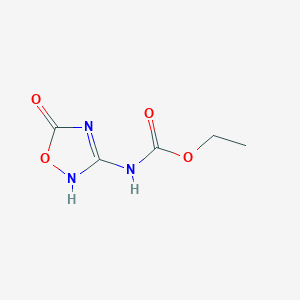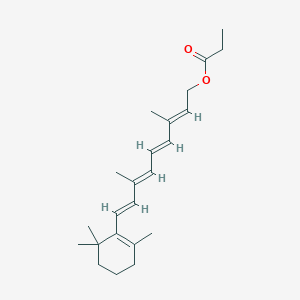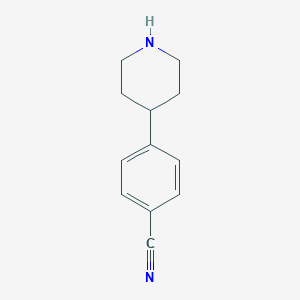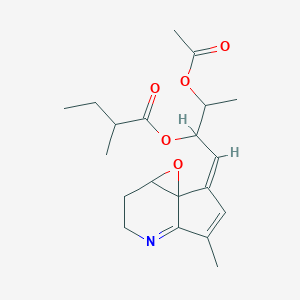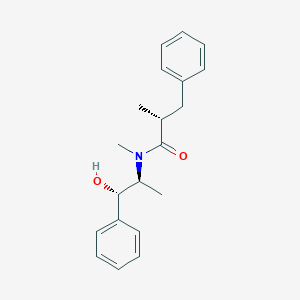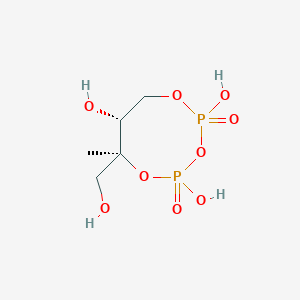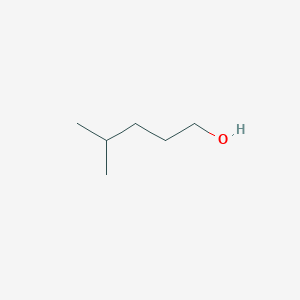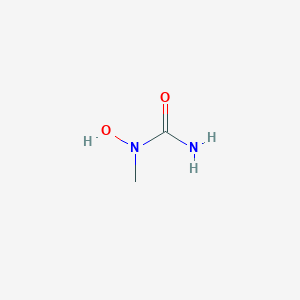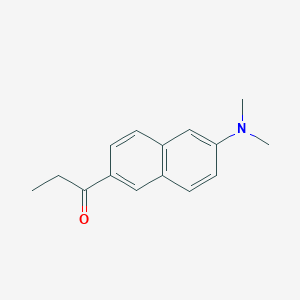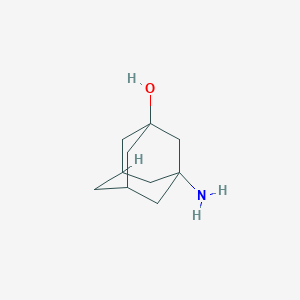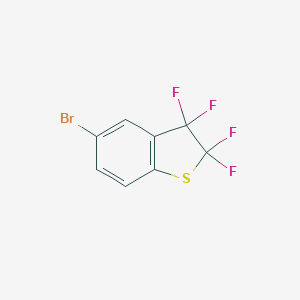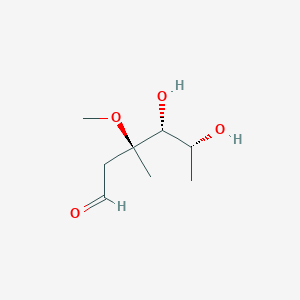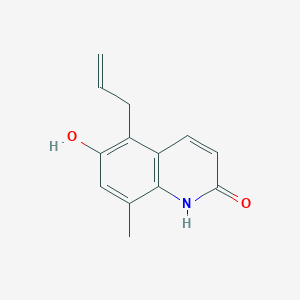
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one, also known as 6-hydroxy-8-methyl-2-propenylquinolin-4-one or simply as Q-1, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential application in scientific research due to its unique chemical properties and biological activities.
Wirkmechanismus
The exact mechanism of action of Q-1 is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways and interacting with key molecular targets in the cell.
Biochemische Und Physiologische Effekte
Q-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which helps to protect the cells from oxidative damage. Additionally, Q-1 has been shown to possess anti-inflammatory properties, which can help to reduce inflammation and pain. Furthermore, Q-1 has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Q-1 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, Q-1 also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experimental settings. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Q-1. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Q-1 has been shown to possess neuroprotective properties, which could make it a promising candidate for drug development in this field. Additionally, Q-1 has been shown to possess anti-viral activity, which could make it a potential candidate for the development of new antiviral drugs. Finally, further studies are needed to fully understand the mechanism of action of Q-1 and its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
Q-1 has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.
Eigenschaften
CAS-Nummer |
156937-56-3 |
|---|---|
Produktname |
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one |
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-3-4-9-10-5-6-12(16)14-13(10)8(2)7-11(9)15/h3,5-7,15H,1,4H2,2H3,(H,14,16) |
InChI-Schlüssel |
BBFWZZUBCZZONN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O |
Kanonische SMILES |
CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O |
Synonyme |
2(1H)-Quinolinone, 6-hydroxy-8-methyl-5-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

